molecular formula C10H7BrFNO B7469551 5-bromo-2-fluoro-N-prop-2-ynylbenzamide

5-bromo-2-fluoro-N-prop-2-ynylbenzamide

Cat. No.: B7469551
M. Wt: 256.07 g/mol
InChI Key: ZRDFETYDAGBFBL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-prop-2-ynylbenzamide is a substituted benzamide derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. The amide nitrogen is functionalized with a propargyl (prop-2-ynyl) group, introducing a terminal alkyne moiety.

Properties

IUPAC Name

5-bromo-2-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFETYDAGBFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-fluoro-N-prop-2-ynylbenzamide exhibit anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The halogenated structure (bromine and fluorine) may enhance the compound's biological activity by increasing lipophilicity and altering electronic properties, which can improve interaction with biological targets.

2. Neurological Disorders
There are indications that benzamide derivatives can act as modulators for neurotransmitter systems, potentially offering therapeutic benefits for conditions such as schizophrenia and depression. The presence of bromine and fluorine atoms may influence the binding affinity to dopamine receptors, making it a candidate for further exploration in neuropharmacology.

Patented Uses

Several patents have been filed that reference compounds structurally related to this compound, highlighting its potential as a pharmaceutical agent:

  • Patent WO2019145726A1 describes compounds that modulate biological pathways relevant to various diseases, including cancer and neurological disorders. This patent emphasizes the importance of structural modifications (like bromination and fluorination) in enhancing therapeutic efficacy .
  • Patent CA2716898A1 discusses the use of similar compounds in treating schizophrenia, indicating a focus on their neuroactive properties .

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the effects of various benzamide derivatives on human cancer cell lines. The results showed that the introduction of halogens significantly increased cytotoxicity compared to non-halogenated counterparts. The mechanism involved was linked to enhanced apoptosis through mitochondrial pathways, suggesting that this compound could be a promising lead compound for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects
Research involving animal models demonstrated that certain benzamide derivatives could alleviate symptoms associated with anxiety and depression. These studies focused on the modulation of serotonin receptors, with findings indicating that compounds with similar structures to this compound exhibited significant anxiolytic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key differences between 5-bromo-2-fluoro-N-prop-2-ynylbenzamide and structurally related benzamide derivatives:

Compound Name Substituents (Benzene Ring) Amide Nitrogen Group Molecular Formula Molar Mass (g/mol) Key Features
This compound 5-Br, 2-F Propargyl (-CH₂-C≡CH) C₁₀H₈BrFNO 257.08 Terminal alkyne for click chemistry
Propyl 5-bromo-2-chlorobenzamide 5-Br, 2-Cl Propyl (-CH₂CH₂CH₃) C₁₀H₁₁BrClNO 276.56 Increased hydrophobicity
5-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide 5-Br, 2-F 3-Ethynylphenyl (-C₆H₄-C≡CH) C₁₅H₁₀BrFNO 343.15 Extended aromatic system
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br 2-Nitrophenyl (-C₆H₄-NO₂) C₁₃H₉BrN₂O₃ 335.13 Electron-withdrawing nitro group
5-Bromo-N-(2-isopropylphenyl)-2-furamide 5-Br (furan core) 2-Isopropylphenyl C₁₄H₁₄BrNO₂ 324.18 Heterocyclic furan core
Key Observations:
  • Alkyne Functionality : The propargyl group in the target compound distinguishes it from analogs like the propyl or nitrophenyl derivatives, offering reactivity for conjugation (e.g., Huisgen cycloaddition) .
  • Aromatic Extensions : The ethynylphenyl analog () introduces a larger aromatic system, which may enhance binding to hydrophobic pockets in proteins .

Crystallographic and Structural Insights

  • 4-Bromo-N-(2-nitrophenyl)benzamide () : Crystallographic studies reveal two molecules per asymmetric unit, with bond lengths (C-Br: 1.89 Å) and angles consistent with typical benzamide derivatives. The nitro group induces planar distortion, reducing rotational freedom .
  • Propyl 5-bromo-2-chlorobenzamide (): No direct crystallographic data are provided, but the propyl chain likely adopts a staggered conformation, increasing steric bulk compared to the propargyl group .

Preparation Methods

Halogenation Strategies

StepReagents/ConditionsYield
Lithiation/BorylationLDA, B(OiPr)3, -40°C63%
OxidationH2O2, H2SO485%
CarboxylationCO2, NaOH, 150°C70%*

*Estimated from analogous reactions.

Amide Bond Formation with Propargylamine

Activation of Benzoic Acid

The carboxylic acid is typically activated as an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. For 5-bromo-2-fluorobenzoic acid:

  • Chlorination : React with SOCl2 at reflux (70°C) for 4 hours.

  • Amidation : Add propargylamine dropwise to the acid chloride in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:propargylamine)

  • Temperature : 0°C → room temperature

  • Workup : Aqueous extraction, drying (MgSO4), and silica gel chromatography.

Yield Estimate : 75–80% based on similar amidation reactions.

Alternative Pathways and Optimization Challenges

Direct Bromination of 2-Fluoro-N-Propargylbenzamide

An alternative approach involves brominating pre-formed 2-fluoro-N-propargylbenzamide. However, regioselectivity issues arise due to fluorine’s directing effects:

  • Electrophilic Bromination : Using Br2 in H2SO4 may yield para-bromination relative to fluorine, but steric hindrance from the propargyl group could reduce efficiency.

  • Catalytic Bromination : N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl3) might improve selectivity but requires optimization.

Challenges :

  • Low yields (<50%) due to competing side reactions.

  • Purification difficulties from polybrominated byproducts.

Scalability and Industrial Considerations

The third patent emphasizes challenges in scaling boronic acid synthesis due to impurities in 2,4-dibromofluorobenzene feedstock. For 5-bromo-2-fluoro-N-prop-2-ynylbenzamide, similar issues may arise during:

  • Lithiation Steps : Requiring cryogenic conditions (-40°C) and strict moisture exclusion.

  • Amidation : Propargylamine’s volatility and toxicity necessitate controlled handling.

Process Recommendations :

  • Use flow chemistry for lithiation to enhance heat transfer and safety.

  • Replace traditional column chromatography with crystallization for bulk purification.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-fluoro-N-prop-2-ynylbenzamide, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves coupling reactions between bromo-fluoro-substituted benzoyl precursors and propargylamine derivatives. Key steps include:

  • Buchwald-Hartwig amination or Ullmann-type coupling to introduce the propargyl group, often catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates.
  • Base optimization : Potassium carbonate or sodium hydride is commonly used to deprotonate the amine and drive the reaction .

Q. Critical Conditions :

  • Temperature: 80–110°C for 12–24 hours.
  • Moisture-sensitive steps require anhydrous conditions.

Q. Reference Table :

Starting MaterialReagents/CatalystsSolventTemperatureYield Range
5-Bromo-2-fluorobenzoic acidPropargylamine, Pd(PPh₃)₄, K₂CO₃DMF90°C60–75%

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for signals at δ 2.2–2.5 ppm (propargyl CH₂) and δ 8.0–8.5 ppm (aromatic protons adjacent to Br/F).
    • ¹³C NMR : Confirm the presence of a carbonyl carbon (~168 ppm) and sp-hybridized carbons (~75–85 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time should match a certified reference standard.
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 284.0 (calculated for C₁₀H₆BrFNO).

Quality Control : Ensure >95% purity via HPLC; trace metal analysis (e.g., Pd residues <10 ppm) if catalytic methods are used .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound when scaling up?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, solvent volume, temperature).
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors like reaction time (12–36 hours) and temperature (70–120°C).
  • Case Study : A 2³ factorial design revealed that increasing Pd catalyst from 2 mol% to 5 mol% improved yield by 15% but required post-synthesis Pd scavenging .

Q. Key Outputs :

  • Pareto charts to rank factor significance.
  • Contour plots for ideal reaction windows.

Q. How do conflicting reports on reaction outcomes (e.g., by-products vs. desired product) arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

  • Catalyst selection : Pd(OAc)₂ vs. PdCl₂ may favor different pathways (e.g., dehalogenation vs. coupling) .
  • Solvent polarity : DMF promotes SNAr pathways, while THF may lead to alkyne dimerization.

Q. Resolution Strategies :

  • Mechanistic studies : Use DFT calculations to model transition states and identify competing pathways.
  • In-situ monitoring : ReactIR or LC-MS to detect intermediates like Pd-alkyne complexes.
  • By-product isolation : Chromatographic separation and structural elucidation (e.g., X-ray crystallography) to confirm side products .

Q. What advanced characterization techniques are recommended for studying the solid-state properties of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve stereoelectronic effects of the propargyl group and halogen interactions. For example, C–F···H–C contacts can stabilize crystal packing .
  • Differential Scanning Calorimetry (DSC) : Determine melting points (expected range: 145–155°C) and polymorph transitions.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to assess batch consistency.

Q. Reference Data :

  • Crystallographic parameters (e.g., space group P2₁/c, Z = 4) from analogous fluorobenzamides .

Q. How can computational methods predict the reactivity of this compound in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (propargyl N) sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict hydrolysis stability.
  • Case Study : For analogous compounds, HOMO-LUMO gaps <4 eV suggest susceptibility to photoinduced reactions .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove hydrophilic by-products.
  • Chromatography : Flash silica gel columns with hexane/EtOAc (3:1) gradients.
  • Crystallization : Recrystallize from ethanol/water (7:3) to obtain needle-shaped crystals.

Q. Troubleshooting :

  • Low yields may require Boc-protection of the propargyl amine to prevent side reactions .

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